molecular formula C8H7BrN2 B1372889 4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine CAS No. 1082040-87-6

4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine

Cat. No. B1372889
CAS RN: 1082040-87-6
M. Wt: 211.06 g/mol
InChI Key: REXQJHMTWUKWJR-UHFFFAOYSA-N
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Description

“4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine” is a chemical compound with the CAS Number: 1082040-87-6 . It has a molecular weight of 211.06 . The IUPAC name for this compound is 4-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine .


Molecular Structure Analysis

The InChI code for 4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine is 1S/C8H7BrN2/c1-5-4-11-8(9)6-2-3-10-7(5)6/h2-4,10H,1H3 . This indicates that the compound contains a pyrrole ring and a pyridine ring .


Physical And Chemical Properties Analysis

4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis and Derivatives

  • Efficient Synthesis Methods : 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine and its analogues can be synthesized efficiently using sodium borohydride reduction. This method proves applicable for different N6-substituted derivatives (Nechayev et al., 2013).
  • Rearrangement in Chemical Synthesis : The rearrangement of tetrahydro-hydroxyiminoisoxazolo pyridinium salts into pyrrolo[3,2-b]pyridin-2-one derivatives has been achieved, showcasing the compound's versatility in chemical transformations (Jones & Phipps, 1974).
  • Building Blocks for Substituted Derivatives : 4-Nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine serve as versatile building blocks for synthesizing 4-substituted 7-azaindole derivatives, demonstrating the chemical utility of related structures (Figueroa‐Pérez et al., 2006).

Photoreactivity and Applications

  • Photochemical Behavior Study : Investigations into the photochemical behavior of derivatives, like furo- and pyrrolo-[3,2-b]pyridin-2-ones, have provided insights into their dimeric products and reactions under different conditions, useful for understanding light-induced chemical processes (Jones & Phipps, 1975).

Biological Activity

  • Biological Activity Overview : Pyrrolo[3,4-c]pyridine derivatives exhibit a broad spectrum of pharmacological properties. Studies have shown their utility in treating diseases of the nervous and immune systems, as well as their potential antidiabetic, antimycobacterial, antiviral, and antitumor activities (Wójcicka & Redzicka, 2021).

Miscellaneous Applications

  • Synthesis of Heterocycles : The compound plays a role in the synthesis of challenging heterocycles, like pyrrolo[3,2-c]pyridine derivatives, demonstrating its significance in the development of complex chemical structures (Li et al., 2020).
  • Synthetic Strategies in Medicinal Chemistry : The reaction of pyrrolo[2,3-b]pyridine derivatives with primary amines to yield 5-azaindoles showcases the compound's utility in medicinal chemistry and drug development (Girgis et al., 1989).

Safety and Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

4-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-4-11-8(9)6-2-3-10-7(5)6/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXQJHMTWUKWJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C2=C1NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40694624
Record name 4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1082040-87-6
Record name 4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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